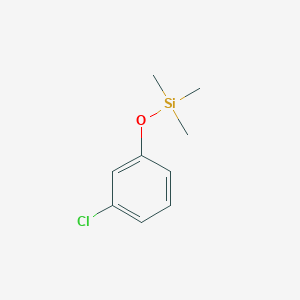
Silane, (3-chlorophenoxy)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (3-chlorophenoxy)trimethyl- is an organosilicon compound with the molecular formula C9H13ClOSi It is a derivative of silane, where one of the hydrogen atoms is replaced by a (3-chlorophenoxy) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (3-chlorophenoxy)trimethyl- typically involves the reaction of trimethylchlorosilane with 3-chlorophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom in trimethylchlorosilane with the 3-chlorophenoxy group. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous solvents like toluene or dichloromethane
Reaction Time: Several hours to ensure complete substitution
Industrial Production Methods: In industrial settings, the production of Silane, (3-chlorophenoxy)trimethyl- follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Distillation or recrystallization to obtain high-purity product
Safety Measures: Proper handling of reagents and solvents to prevent any hazardous reactions
Chemical Reactions Analysis
Types of Reactions: Silane, (3-chlorophenoxy)trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The (3-chlorophenoxy) group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrosilylation: The Si-H bond in silanes can participate in hydrosilylation reactions with alkenes and alkynes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or other strong bases
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Reducing agents such as lithium aluminum hydride
Major Products:
Substitution Products: Various substituted silanes depending on the nucleophile used
Oxidation Products: Silanols or siloxanes
Reduction Products: Silanes with reduced functional groups
Scientific Research Applications
Silane, (3-chlorophenoxy)trimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Silane, (3-chlorophenoxy)trimethyl- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved include:
Silicon-Oxygen Bond Formation: Enhances the stability of the compound in various environments
Silicon-Carbon Bond Formation: Facilitates the incorporation of the compound into organic molecules
Comparison with Similar Compounds
Silane, (3-chlorophenoxy)trimethyl- can be compared with other similar compounds such as:
Trimethylsilane: A simpler silane with three methyl groups attached to silicon. It is less reactive compared to Silane, (3-chlorophenoxy)trimethyl-.
Chlorotrimethylsilane: Contains a chlorine atom attached to silicon, making it more reactive in substitution reactions.
Phenyltrimethylsilane: Contains a phenyl group attached to silicon, offering different reactivity and applications.
Uniqueness: Silane, (3-chlorophenoxy)trimethyl- is unique due to the presence of the (3-chlorophenoxy) group, which imparts distinct chemical properties and reactivity compared to other silanes. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
17881-67-3 |
|---|---|
Molecular Formula |
C9H13ClOSi |
Molecular Weight |
200.73 g/mol |
IUPAC Name |
(3-chlorophenoxy)-trimethylsilane |
InChI |
InChI=1S/C9H13ClOSi/c1-12(2,3)11-9-6-4-5-8(10)7-9/h4-7H,1-3H3 |
InChI Key |
BFUAFRGEFKDQJD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


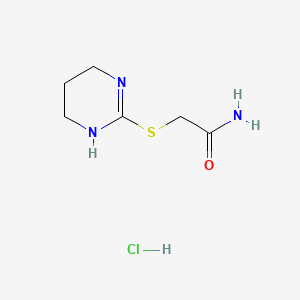
![2-{[(Benzyloxy)carbonyl]amino}-6-bromo-3-chlorobenzoic acid](/img/structure/B13470200.png)
![5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-7-amine dihydrochloride](/img/structure/B13470213.png)
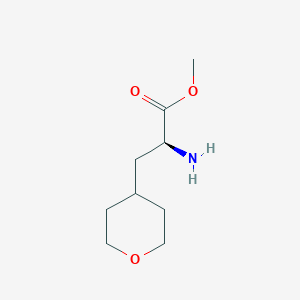
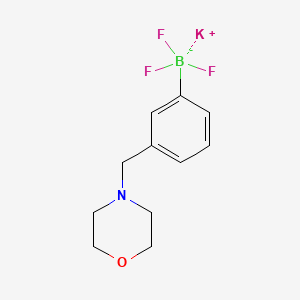
![2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide](/img/structure/B13470239.png)
![[5-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13470246.png)

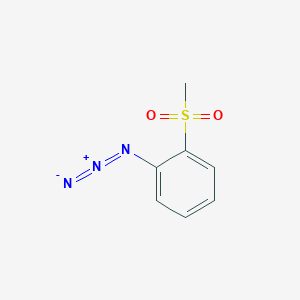
![methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate](/img/structure/B13470258.png)
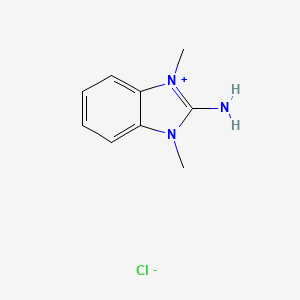
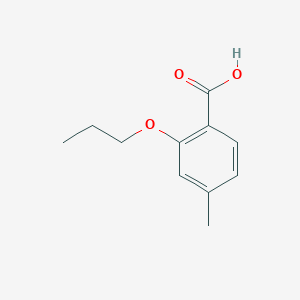
![1-{Octahydropyrano[3,2-c]pyran-2-yl}methanamine hydrochloride](/img/structure/B13470273.png)
![rac-(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13470281.png)
